7-Bromo-3-methylthieno[3,2-c]pyridin-4-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-methylthieno[3,2-c]pyridin-4-ol typically involves the bromination of 3-methylthieno[3,2-c]pyridin-4-ol. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-methylthieno[3,2-c]pyridin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 3-methylthieno[3,2-c]pyridin-4-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 3-Methylthieno[3,2-c]pyridin-4-ol.
Substitution: Various substituted thieno[3,2-c]pyridin-4-ol derivatives.
Scientific Research Applications
7-Bromo-3-methylthieno[3,2-c]pyridin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 7-Bromo-3-methylthieno[3,2-c]pyridin-4-ol is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
7-Iodo-3-methylthieno[3,2-c]pyridin-4-ol: Similar structure but with an iodine atom instead of bromine.
3-Bromo-4-hydroxythieno[3,2-c]pyridine: Similar core structure with variations in functional groups.
Uniqueness
7-Bromo-3-methylthieno[3,2-c]pyridin-4-ol is unique due to its specific bromine substitution, which can influence its reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C8H6BrNOS |
---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
7-bromo-3-methyl-5H-thieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C8H6BrNOS/c1-4-3-12-7-5(9)2-10-8(11)6(4)7/h2-3H,1H3,(H,10,11) |
InChI Key |
KECPTNUYUKWCQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1C(=O)NC=C2Br |
Origin of Product |
United States |
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